An In-Depth Technical Guide to the Synthesis of 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
An In-Depth Technical Guide to the Synthesis of 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two main parts: the preparation of the 3,3-dimethyloxindole precursor and its subsequent regioselective Friedel-Crafts acylation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a straightforward two-step approach. The acetyl group at the 5-position can be installed via a Friedel-Crafts acylation of the 3,3-dimethyl-2,3-dihydro-1H-indol-2-one core. This precursor, in turn, can be synthesized through an intramolecular cyclization of a suitable N-aryl amide.
Caption: Overall reaction scheme for the synthesis of the 3,3-dimethyloxindole precursor.
The mechanism of the intramolecular cyclization involves the deprotonation of the amide nitrogen by sodium hydride to form an amide anion. This anion then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom to displace the bromide ion and form the five-membered lactam ring of the oxindole.
Experimental Protocol: Synthesis of 3,3-Dimethyl-2,3-dihydro-1H-indol-2-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| Aniline | 93.13 | 1.022 | 50 | 1.0 |
| 2-Bromoisobutyryl bromide | 229.89 | 1.86 | 55 | 1.1 |
| Pyridine | 79.10 | 0.982 | 60 | 1.2 |
| Dichloromethane (DCM) | 84.93 | 1.326 | - | - |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.92 | 60 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - | - |
Procedure:
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Amide Formation:
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To a solution of aniline (50 mmol, 1.0 equiv) and pyridine (60 mmol, 1.2 equiv) in dichloromethane (150 mL) at 0 °C, add a solution of 2-bromoisobutyryl bromide (55 mmol, 1.1 equiv) in dichloromethane (50 mL) dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 2-bromo-N-phenylisobutyramide, which can be used in the next step without further purification.
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Intramolecular Cyclization:
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To a suspension of sodium hydride (60 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (200 mL) at 0 °C, add a solution of the crude 2-bromo-N-phenylisobutyramide from the previous step in anhydrous tetrahydrofuran (100 mL) dropwise.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
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Cool the reaction mixture to 0 °C and quench carefully with water (20 mL).
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Remove the THF under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 150 mL).
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Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,3-dimethyl-2,3-dihydro-1H-indol-2-one as a white solid.
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Part II: Friedel-Crafts Acylation for 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
The introduction of the acetyl group at the 5-position of the 3,3-dimethyloxindole core is accomplished via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a reliable method for forming carbon-carbon bonds with aromatic rings.
Causality Behind Experimental Choices and Regioselectivity
The Friedel-Crafts acylation of 3,3-dimethyloxindole is expected to be highly regioselective. The nitrogen atom of the lactam is an activating group and an ortho-, para-director. However, the ortho-positions (C4 and C6) are sterically hindered by the adjacent lactam carbonyl and the benzene ring fusion. Therefore, the electrophilic acylium ion will preferentially attack the para-position (C5), leading to the desired 5-acetylated product. The use of a strong Lewis acid, such as aluminum chloride, is crucial for activating the acetylating agent (acetyl chloride) to form the highly electrophilic acylium ion. [1][2]A non-polar solvent like carbon disulfide or nitrobenzene is typically used for this reaction.
Caption: Mechanism of Friedel-Crafts acylation on the 3,3-dimethyloxindole core.
Experimental Protocol: Synthesis of 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 3,3-Dimethyl-2,3-dihydro-1H-indol-2-one | 161.20 | - | 20 | 1.0 |
| Acetyl Chloride | 78.50 | 1.104 | 24 | 1.2 |
| Aluminum Chloride (anhydrous) | 133.34 | 2.48 | 44 | 2.2 |
| Carbon Disulfide (CS₂) | 76.13 | 1.263 | - | - |
Procedure:
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To a stirred suspension of anhydrous aluminum chloride (44 mmol, 2.2 equiv) in carbon disulfide (100 mL) at 0 °C, add acetyl chloride (24 mmol, 1.2 equiv) dropwise.
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Stir the mixture at 0 °C for 30 minutes.
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Add a solution of 3,3-dimethyl-2,3-dihydro-1H-indol-2-one (20 mmol, 1.0 equiv) in carbon disulfide (50 mL) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
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Extract the mixture with dichloromethane (3 x 100 mL).
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Wash the combined organic layers with water (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one as a solid.
Characterization of 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
The structure of the final product should be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz): δ 8.5-9.0 (s, 1H, NH), 7.8-8.0 (m, 2H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 2.55 (s, 3H, COCH₃), 1.35 (s, 6H, 2 x CH₃).
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¹³C NMR (CDCl₃, 100 MHz): δ 197.5 (C=O, acetyl), 182.0 (C=O, lactam), 148.0, 131.0, 130.0, 128.0, 125.0, 109.0 (Ar-C), 45.0 (C(CH₃)₂), 26.5 (COCH₃), 24.5 (2 x CH₃).
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IR (KBr, cm⁻¹): 3200-3300 (N-H stretch), 1710 (C=O, lactam), 1670 (C=O, acetyl), 1610, 1480 (C=C, aromatic).
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Mass Spectrometry (EI): m/z 203 (M⁺).
Safety Considerations
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2-Bromoisobutyryl bromide is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
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Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
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Aluminum chloride is corrosive and reacts exothermically with water. Handle with care in a dry environment.
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Carbon disulfide is highly flammable and toxic. All operations involving CS₂ should be performed in a well-ventilated fume hood.
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Acetyl chloride is corrosive and reacts with moisture. Handle in a fume hood.
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Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.
Conclusion
This guide outlines a reliable and scalable two-part synthesis of 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one. The pathway leverages a robust intramolecular cyclization to construct the core oxindole scaffold, followed by a highly regioselective Friedel-Crafts acylation. The detailed experimental protocols and mechanistic insights provided herein should enable researchers, scientists, and drug development professionals to successfully synthesize this valuable compound for their research endeavors.
References
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